
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including a thioether, an imidazole ring, and a morpholinosulfonyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could have aromatic properties . Additionally, the sulfur atoms in the thioether and morpholinosulfonyl groups could engage in interesting interactions with other atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents . These properties are typically determined experimentally .Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry : A study by Anand and Muthusamy (2018) focused on the synthesis and characterization of oligobenzimidazoles, including benzimidazole monomers similar to the compound . They explored the optical, electrical, electrochemical, and thermal properties of these oligomers, which could be relevant to the compound's potential applications in material science and polymer chemistry (Anand & Muthusamy, 2018).
Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of methanones, including compounds structurally related to the specified compound, and studied their antioxidant properties. This suggests potential applications of the compound in the field of biochemistry, particularly in understanding and combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial Activity and Cytotoxicity : Shankar et al. (2018) synthesized novel substituted benzofuran-2-yl)(phenyl)methanone analogs, structurally akin to the queried compound, and evaluated their antimicrobial activity and cytotoxicity. This research implies the potential use of the compound in medicinal chemistry, particularly in developing new antimicrobial agents (Shankar et al., 2018).
Physical and Optical Properties in Material Science : Ghaemy et al. (2013) studied novel poly(amide-ether)s bearing imidazole pendants, closely related to the compound , to understand their physical and optical properties. This research contributes to the development of materials with specific optical and physical characteristics for various applications (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Corrosion Inhibition : Fergachi et al. (2018) synthesized a compound structurally similar to the queried one and tested it as a corrosion inhibitor for mild steel in acidic medium. This indicates the potential application of the compound in industrial chemistry, particularly in corrosion prevention (Fergachi et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interact with pathways involving sulfur-containing enzymes or proteins .
Pharmacokinetics
Factors such as its molecular weight, polarity, and the presence of functional groups like the sulfonyl and bromobenzyl groups may influence its bioavailability .
Result of Action
The presence of the 1,3,4-oxadiazole nucleus in its structure suggests potential chemotherapeutic activities, as derivatives of 1,3,4-oxadiazole are known to exhibit anti-cancer, anti-microbial, and anti-viral effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The presence of the bromobenzyl group suggests potential interactions with proteins or enzymes containing aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan .
Molecular Mechanism
Future studies should focus on identifying any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4S2/c22-18-5-1-16(2-6-18)15-30-21-23-9-10-25(21)20(26)17-3-7-19(8-4-17)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKWOSGNCLVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)
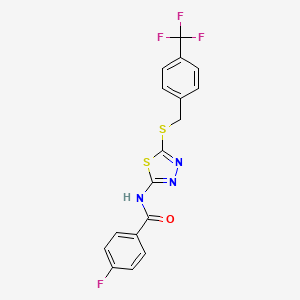
![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)
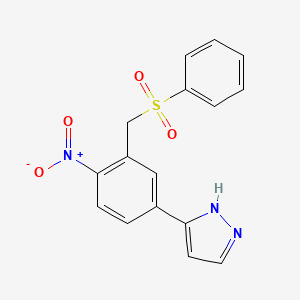
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)
![2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2464411.png)
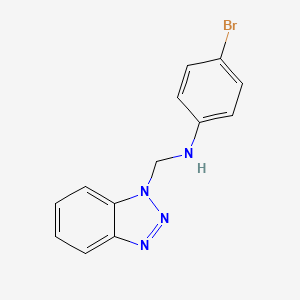
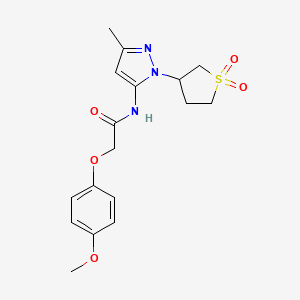
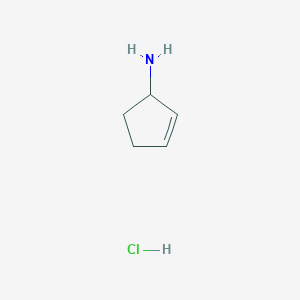
![ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)
![N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2464417.png)
![(3aR,7aS)-5-(1,1-dimethoxyethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2464420.png)
![3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2464421.png)
